Tryptazan

Overview

Description

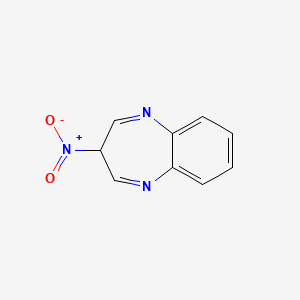

Tryptazan is a compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol It is known for its applications in various fields, including chemistry, biology, and medicine

Mechanism of Action

Target of Action

Tryptazan, also known as Triptan, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors in blood vessels and nerve endings in the brain . These receptors play a crucial role in the regulation of blood vessel constriction and the inhibition of pro-inflammatory neuropeptide release .

Mode of Action

This compound acts as an agonist for the serotonin 5-HT 1B and 5-HT 1D receptors . This means that it binds to these receptors and activates them, leading to vasoconstriction of blood vessels and a decrease in the release of pro-inflammatory neuropeptides . This action helps in the treatment of migraines and cluster headaches .

Biochemical Pathways

This compound is involved in the serotonin pathway . The essential amino acid L-tryptophan (Trp) is the precursor of the monoaminergic neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . This compound, being a tryptophan analogue, can influence this pathway and affect the synthesis of serotonin .

Pharmacokinetics

The pharmacokinetic properties of this compound are distinct. For example, the bioavailability of oral formulations ranges between 14% (sumatriptan) and 74% (naratriptan), and their elimination half-life ranges from 2 hours (sumatriptan and rizatriptan) to 25 hours (frovatriptan) . These diverse pharmacokinetic properties influence the effectiveness of the compounds and favor the prescription of one over another in different patient populations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce the symptoms or abort the attack within 30 to 90 minutes in 70–80% of patients . It has been shown to have a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acute stress may result in an increase in brain Trp concentration, potentially affecting the action of this compound . Furthermore, the presence of other medications, food, age, and disease can also impact the pharmacokinetics of this compound .

Biochemical Analysis

Biochemical Properties

Tryptazan plays a significant role in biochemical reactions due to its structural similarity to tryptophan. It interacts with several enzymes and proteins, including tryptophan synthase and tryptophanase, by mimicking the natural substrate . These interactions often result in competitive inhibition, where this compound competes with tryptophan for binding sites on the enzymes. Additionally, this compound has been shown to interact with proteins involved in the kynurenine pathway, affecting the production of metabolites such as kynurenine and serotonin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, this compound has been observed to inhibit the synthesis of maltase, an enzyme involved in carbohydrate metabolism . This inhibition affects the overall metabolic flux within the cell, leading to alterations in energy production and storage. Furthermore, this compound has been shown to impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by preventing the natural substrate from binding . This competitive inhibition can lead to a decrease in the production of essential metabolites, such as serotonin and kynurenine . Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These changes are often reversible upon the removal of the compound, indicating that this compound’s effects are dependent on its presence in the cellular environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant inhibition of enzyme activity and alterations in metabolic pathways . Toxic or adverse effects have been observed at very high doses, including disruptions in cellular homeostasis and potential cell death . These findings highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the kynurenine pathway . By inhibiting key enzymes in this pathway, this compound can affect the production of metabolites such as kynurenine and serotonin, leading to changes in metabolic flux and metabolite levels . Additionally, this compound has been shown to interact with enzymes involved in the biosynthesis of other amino acids, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can affect its overall activity and function, as it may localize to areas where its target enzymes and proteins are present .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been observed to localize to the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . This localization is crucial for its activity, as it allows this compound to effectively inhibit its target enzymes and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tryptazan involves several steps, starting with the preparation of the core structure. One common method involves the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires the use of solvents, catalysts, and specific temperature and pressure conditions to ensure the desired yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Tryptazan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tryptazan has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, this compound is studied for its interactions with biological macromolecules and its potential therapeutic effects. In medicine, it is investigated for its potential use in treating various diseases and conditions. In industry, this compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include sumatriptan, rizatriptan, naratriptan, eletriptan, and zolmitriptan .

Uniqueness: What sets Tryptazan apart from other triptans is its specific molecular structure and its unique interaction with serotonin receptors. This results in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable option for patients who may not respond well to other triptans .

Properties

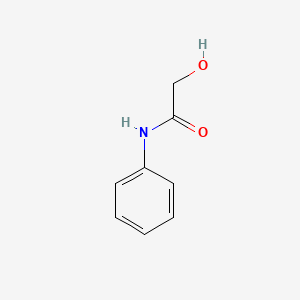

IUPAC Name |

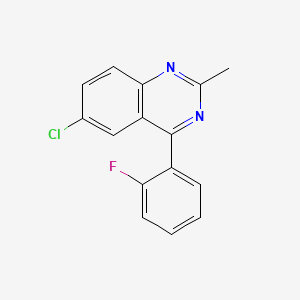

2-amino-3-(2H-indazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEKQNAXDMZERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871741 | |

| Record name | 3-(1H-Indazol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-30-7, 26988-90-9 | |

| Record name | Tryptazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Indazol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRYPTAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)

![2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B1594501.png)

![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)